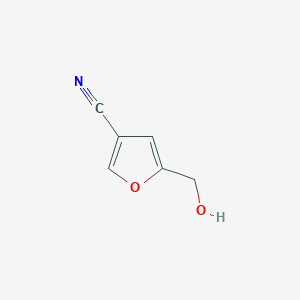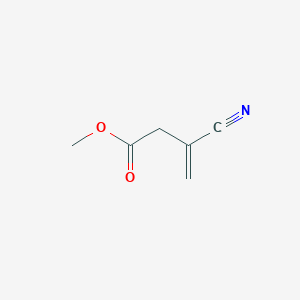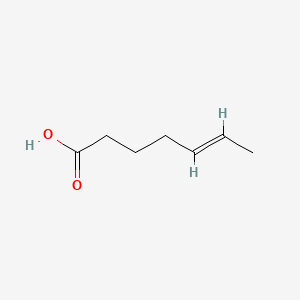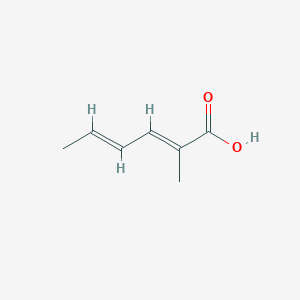
2-Methyl-2,4-hexadienoic acid
Overview
Description
2-Methyl-2,4-hexadienoic acid is a natural product found in Talaromyces flavus with data available.
Scientific Research Applications
Catalysis and Hydrogenation : 2,4-Hexadienoic acid methyl ester is used in hydrogenation reactions on supported metal catalysts, with palladium found to be particularly effective due to the formation of intermediates (Kluson et al., 1996).
Antifungal Applications : A derivative, 2-Methylsorbic acid, exhibits higher antifungal activity than sorbic acid itself. It's effective against various fungi, including Talaromyces flavus, and influences proteosynthesis in Saccharomyces cerevisiae (Proksa et al., 1992).
Food Preservation : Sorbic acid (2,4-hexadienoic acid) is widely used as a food preservative due to its effectiveness against microorganisms and its safety as a dietary component (Palleroni & Pritz, 1960).
Preservative Efficacy : Novel derivatives of 2,4-Hexadienoic acid, like m-nitrosorbanilide, have shown better preservative efficacy than standard preservatives in pharmaceutical products (Judge et al., 2008).
Antimicrobial Agent Synthesis : Quantitative structure-activity relationship (QSAR) studies reveal that topological parameters of 2,4-hexadienoic acid derivatives correlate significantly with antimicrobial activity (Narasimhan et al., 2007).
Metal and Alloy Corrosion Inhibitors : 2,4-Hexadienoic acid potassium salt (potassium sorbate) is effective in protecting metals and alloys from surface degradation in corrosive environments (Ein‐Eli et al., 2006).
Inhibition of Alcoholic Fermentation : Sorbic acid inhibits the fermentation process in yeasts, though the exact mechanism of its inhibitory action on specific enzymes is not fully clear (Azukas et al., 1961).
properties
IUPAC Name |
(2E,4E)-2-methylhexa-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+,6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVAVERBPBXACO-VNKDHWASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C(\C)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsorbic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








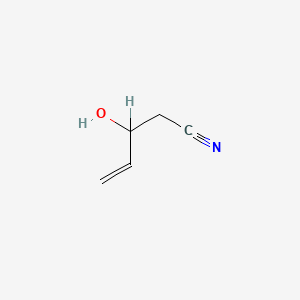

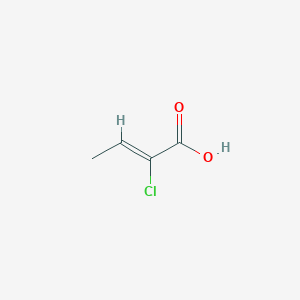
![Bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B7902178.png)
